molecular formula C14H20N2O3 B1373800 tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate CAS No. 887590-30-9

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No. B1373800
CAS RN: 887590-30-9
M. Wt: 264.32 g/mol
InChI Key: KRQQVPMAHZXAMR-UHFFFAOYSA-N
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Description

“tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate” is a chemical compound with the molecular formula C14H20N2O3 . It has a molecular weight of 264.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3 . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a grey solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • A study by Çolak et al. (2021) involved synthesizing compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, with characterization using various spectroscopic methods. The molecular and crystal structure of one compound was determined through X-ray crystallographic analysis, highlighting the importance of intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).

NMR Spectroscopy Studies

  • Research by Chmielewski et al. (1982) on tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates revealed insights into their conformational behavior using 1H and 13C NMR spectra, contributing to the understanding of their structural properties (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).

Novel Synthesis Approaches

  • Hao et al. (2000) described a novel intramolecular defluorinative cyclization method for synthesizing difluoromethylated quinazolic acid derivatives using tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, showcasing innovative synthetic techniques (Hao, Ohkura, Amii, & Uneyama, 2000).

Metal-Free Synthesis

properties

IUPAC Name

tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQQVPMAHZXAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680015
Record name tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate

CAS RN

887590-30-9
Record name tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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